(3-Fluoro-4-methoxyphenyl)acetyl chloride
Overview
Description
(3-Fluoro-4-methoxyphenyl)acetyl chloride is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of acetyl chloride, where the acetyl group is attached to a phenyl ring substituted with a fluoro group at the third position and a methoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Fluoro-4-methoxyphenyl)acetyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of (3-Fluoro-4-methoxyphenyl)acetic acid with thionyl chloride or oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4-methoxyphenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form (3-Fluoro-4-methoxyphenyl)acetic acid and hydrochloric acid.
Reduction: Can be reduced to (3-Fluoro-4-methoxyphenyl)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures.
Hydrolysis: Conducted in aqueous media, often under acidic or basic conditions to facilitate the reaction.
Reduction: Performed under anhydrous conditions with a suitable reducing agent.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(3-Fluoro-4-methoxyphenyl)acetic acid: Resulting from hydrolysis.
(3-Fluoro-4-methoxyphenyl)ethanol: Produced through reduction.
Scientific Research Applications
(3-Fluoro-4-methoxyphenyl)acetyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The fluoro and methoxy substituents on the phenyl ring influence the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
(4-Methoxyphenyl)acetyl chloride: Lacks the fluoro substituent, resulting in different reactivity and selectivity.
(3-Fluoro-4-methylphenyl)acetyl chloride: Substitutes the methoxy group with a methyl group, altering its chemical properties.
(3-Chloro-4-methoxyphenyl)acetyl chloride: Replaces the fluoro group with a chloro group, impacting its reactivity.
Uniqueness: (3-Fluoro-4-methoxyphenyl)acetyl chloride is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of electron-withdrawing and electron-donating groups influences its reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-8-3-2-6(4-7(8)11)5-9(10)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNUBJAIBASRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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